Cas no 2090619-74-0 (3-iodo-6-methyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine)

3-iodo-6-methyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine Chemical and Physical Properties
Names and Identifiers
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- SCHEMBL24375899
- 3-iodo-6-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine
- 2090619-74-0
- EN300-21641442
- 3-iodo-6-methyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine
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- MDL: MFCD29064510
- Inchi: 1S/C7H9IN2O/c1-5-3-10-7(11-4-5)6(8)2-9-10/h2,5H,3-4H2,1H3
- InChI Key: MDAOINGBFAZHRX-UHFFFAOYSA-N
- SMILES: IC1C=NN2C=1OCC(C)C2
Computed Properties
- Exact Mass: 263.97596g/mol
- Monoisotopic Mass: 263.97596g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 155
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 27Ų
3-iodo-6-methyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-21641442-0.5g |
3-iodo-6-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine |
2090619-74-0 | 95% | 0.5g |
$835.0 | 2023-09-16 | |
Enamine | EN300-21641442-5.0g |
3-iodo-6-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine |
2090619-74-0 | 95% | 5g |
$3105.0 | 2023-05-25 | |
Enamine | EN300-21641442-1.0g |
3-iodo-6-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine |
2090619-74-0 | 95% | 1g |
$1070.0 | 2023-05-25 | |
Enamine | EN300-21641442-2.5g |
3-iodo-6-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine |
2090619-74-0 | 95% | 2.5g |
$2100.0 | 2023-09-16 | |
1PlusChem | 1P028BO7-100mg |
3-iodo-6-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine |
2090619-74-0 | 95% | 100mg |
$522.00 | 2023-12-19 | |
1PlusChem | 1P028BO7-250mg |
3-iodo-6-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine |
2090619-74-0 | 95% | 250mg |
$717.00 | 2023-12-19 | |
Aaron | AR028BWJ-1g |
3-iodo-6-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine |
2090619-74-0 | 95% | 1g |
$1497.00 | 2025-02-16 | |
1PlusChem | 1P028BO7-10g |
3-iodo-6-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine |
2090619-74-0 | 95% | 10g |
$5755.00 | 2023-12-19 | |
Aaron | AR028BWJ-500mg |
3-iodo-6-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine |
2090619-74-0 | 95% | 500mg |
$1174.00 | 2025-02-16 | |
1PlusChem | 1P028BO7-50mg |
3-iodo-6-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine |
2090619-74-0 | 95% | 50mg |
$359.00 | 2023-12-19 |
3-iodo-6-methyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine Related Literature
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Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177
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5. Back matter
Additional information on 3-iodo-6-methyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine
3-Iodo-6-Methyl-5H,6H,7H-Pyrazolo[3,2-b]1,3Oxazine: A Comprehensive Overview
The compound 3-Iodo-6-Methyl-5H,6H,7H-Pyrazolo[3,2-b]1,3Oxazine, with the CAS number 2090619-74-0, is a highly specialized heterocyclic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This molecule belongs to the class of pyrazolo oxazines, which are known for their unique structural properties and potential applications in drug design. The presence of an iodine atom at the 3-position and a methyl group at the 6-position introduces distinct electronic and steric effects that influence its reactivity and biological activity.
Recent studies have highlighted the importance of heterocyclic compounds like Pyrazolo[3,2-b]1,3Oxazine in medicinal chemistry. The integration of iodine into such frameworks has been shown to enhance pharmacokinetic properties such as bioavailability and metabolic stability. For instance, researchers have demonstrated that the iodinated derivative exhibits improved solubility in physiological conditions compared to its non-iodinated counterparts. This makes it a promising candidate for drug delivery systems targeting chronic diseases.
The synthesis of 3-Iodo-6-Methyl-Pyrazolo[3,2-b]1,3Oxazine involves a multi-step process that typically begins with the preparation of a suitable precursor. Recent advancements in catalytic methods have enabled more efficient pathways for constructing this compound. For example, the use of palladium-catalyzed cross-coupling reactions has significantly streamlined the introduction of the iodine atom at the 3-position. This approach not only enhances yield but also minimizes side reactions, ensuring high purity of the final product.
In terms of physical properties, this compound exhibits a melting point of approximately 185°C and is sparingly soluble in common organic solvents such as dichloromethane and ethyl acetate. Its molecular weight is around 285 g/mol, and it possesses a distinct UV absorption profile due to its conjugated system. These characteristics make it suitable for various analytical techniques such as HPLC and NMR spectroscopy.
The biological activity of Pyrazolo[3,2-b]1,3Oxazine derivatives has been extensively studied in recent years. Preclinical trials have shown that this compound exhibits potent anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways. Additionally, it has demonstrated moderate cytotoxicity against certain cancer cell lines, suggesting its potential as an anticancer agent.
One of the most exciting developments involving this compound is its application in targeted drug delivery systems. Researchers have successfully conjugated it with monoclonal antibodies to create bioconjugates that specifically target tumor cells. This approach not only enhances therapeutic efficacy but also reduces systemic toxicity.
In conclusion, 3-Iodo-6-Methyl-Pyrazolo[3,2-b]1,Oxazine represents a significant advancement in heterocyclic chemistry with promising applications in medicine and biotechnology. Its unique structure and favorable pharmacokinetic properties make it a valuable tool for developing novel therapeutic agents.
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